

The Chromogenic Substrate AC-Phe-Gly-pNA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: AC-Phe-gly-pna

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An In-depth Examination of the Discovery, Development, and Application of N α -Acetyl-L-phenylalanyl-glycine p-nitroanilide as a Research Tool in Enzyme Kinetics and Drug Discovery

Introduction

N α -Acetyl-L-phenylalanyl-glycine p-nitroanilide (**AC-Phe-Gly-pNA**) is a synthetic chromogenic substrate extensively utilized in biochemical and pharmaceutical research. Its development as a highly specific substrate for the serine protease chymotrypsin has enabled sensitive and continuous monitoring of enzymatic activity. This technical guide provides a comprehensive overview of **AC-Phe-Gly-pNA**, including its chemical properties, synthesis, the kinetics of its enzymatic cleavage, and detailed protocols for its application in enzyme assays and inhibitor screening.

Chemical and Physical Properties

AC-Phe-Gly-pNA is a peptide derivative composed of N-acetylated phenylalanine, a glycine residue, and a p-nitroanilide (pNA) group linked to the C-terminus of glycine. The key feature of this molecule is the p-nitroaniline moiety, which, when cleaved from the peptide backbone by enzymatic hydrolysis, undergoes a significant shift in its absorption spectrum, producing a yellow color that can be quantified spectrophotometrically.

Property	Value
Formal Name	(2S)-2-acetamido-N-[2-(4-nitroanilino)acetyl]-3-phenylpropanamide
Molecular Formula	C ₁₉ H ₂₀ N ₄ O ₅
Molecular Weight	396.39 g/mol
Appearance	White to off-white powder
Solubility	Soluble in DMSO and DMF
Wavelength of Maximum Absorbance (λ_{max}) of p-nitroaniline	405 nm

Synthesis of AC-Phe-Gly-pNA

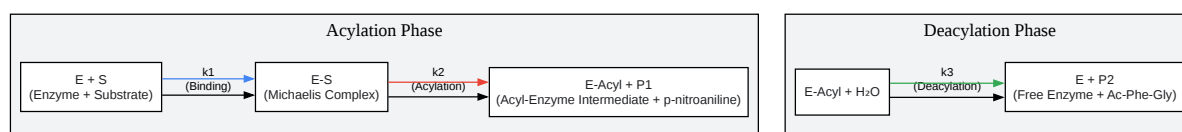
The synthesis of **AC-Phe-Gly-pNA** is a multi-step process that involves the protection of amino acids, peptide bond formation, and the final coupling with p-nitroaniline. While a detailed, single-source protocol for the complete synthesis is not readily available in the public domain, the general strategy involves the following key steps:

- **N-acetylation of Phenylalanine:** L-phenylalanine is first protected at its N-terminus with an acetyl group, typically using acetic anhydride in an acidic medium.
- **Activation of the Carboxyl Group:** The carboxyl group of N-acetyl-L-phenylalanine is then activated to facilitate peptide bond formation. Common activating agents include dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).
- **Coupling with Glycine p-nitroanilide:** The activated N-acetyl-L-phenylalanine is reacted with glycine p-nitroanilide to form the final product. Glycine p-nitroanilide itself can be synthesized by the reaction of glycine with p-nitroaniline.
- **Purification:** The final product is purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Enzymatic Hydrolysis by Chymotrypsin

Chymotrypsin, a serine protease found in the digestive system, catalyzes the hydrolysis of peptide bonds, showing a strong preference for cleaving at the C-terminal side of aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. **AC-Phe-Gly-pNA** is an excellent substrate for chymotrypsin due to the presence of the N-terminal phenylalanine residue.

The enzymatic reaction proceeds via a two-step "ping-pong" mechanism involving a covalent acyl-enzyme intermediate.



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Figure 1. Simplified reaction mechanism of chymotrypsin with **AC-Phe-Gly-pNA**.

In the acylation phase, the serine residue in the active site of chymotrypsin attacks the carbonyl group of the phenylalanine residue in the substrate, forming a tetrahedral intermediate. This leads to the cleavage of the peptide bond between glycine and p-nitroaniline, releasing the p-nitroaniline (P1) and forming a covalent acyl-enzyme intermediate. In the deacylation phase, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the N-acetyl-L-phenylalanyl-glycine (P2) and regenerating the free enzyme.

Quantitative Data: Kinetic Parameters

The kinetic parameters of an enzyme-substrate interaction, namely the Michaelis constant (K_m) and the catalytic rate constant (k_{cat}), are crucial for characterizing the efficiency of the enzyme. While specific, directly cited values for the hydrolysis of **AC-Phe-Gly-pNA** by chymotrypsin are not consistently reported across the literature, studies on analogous N-acetyl-L-phenylalanyl peptides provide valuable insights. For a series of substrates with the general formula Ac-Phe-(Gly) n -NH₂, the kinetic parameters were determined at pH 8.00 and 25°C. These studies suggest that the length of the peptide chain influences the kinetic constants.

Substrate (Analogue)	K _m (mM) (approx.)	k _{cat} (s ⁻¹) (approx.)	k _{cat} /K _m (M ⁻¹ s ⁻¹) (approx.)
Ac-Phe-NH ₂	1.2	0.03	25
Ac-Phe-Gly-NH ₂	0.8	0.15	188
Ac-Phe-Gly-Gly-NH ₂	0.7	0.25	357

Note: These values are for analogous amide substrates and serve as an estimation. The p-nitroanilide leaving group in **AC-Phe-Gly-pNA** is expected to influence these parameters.

Experimental Protocols

Chymotrypsin Activity Assay using AC-Phe-Gly-pNA

This protocol outlines a general procedure for determining the activity of chymotrypsin using **AC-Phe-Gly-pNA** as the substrate.

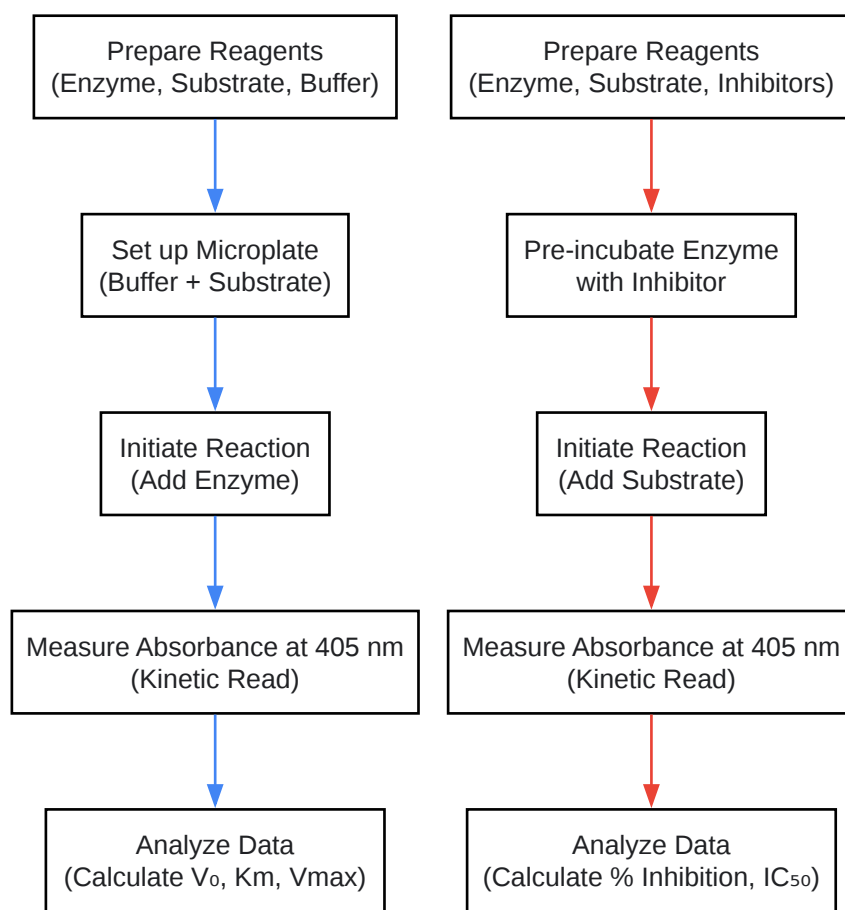
Materials:

- α-Chymotrypsin solution (e.g., from bovine pancreas)
- **AC-Phe-Gly-pNA** stock solution (e.g., 10 mM in DMSO)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare Working Solutions:
 - Dilute the α-chymotrypsin stock solution to the desired concentration in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate.

- Prepare a series of dilutions of the **AC-Phe-Gly-pNA** stock solution in Assay Buffer to achieve a range of final substrate concentrations (e.g., 0.1 mM to 2 mM).
- Assay Setup:
 - To each well of the 96-well microplate, add 50 μL of Assay Buffer.
 - Add 25 μL of the diluted **AC-Phe-Gly-pNA** solution to each well.
 - Include control wells containing Assay Buffer and substrate but no enzyme (blank).
- Initiate the Reaction:
 - Initiate the enzymatic reaction by adding 25 μL of the diluted α -chymotrypsin solution to each well.
- Data Acquisition:
 - Immediately place the microplate in a microplate reader pre-set to 37°C.
 - Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.
- Data Analysis:
 - For each substrate concentration, determine the initial reaction velocity (V_0) from the linear portion of the absorbance versus time plot.
 - Convert the rate of change in absorbance ($\Delta\text{Abs}/\text{min}$) to the rate of product formation ($\mu\text{mol}/\text{min}$) using the Beer-Lambert law ($A = \epsilon cl$), where the molar extinction coefficient (ϵ) for p-nitroaniline at 405 nm is approximately $10,500 \text{ M}^{-1}\text{cm}^{-1}$.
 - Plot the initial velocity (V_0) against the substrate concentration ($[\text{S}]$) and fit the data to the Michaelis-Menten equation to determine the K_m and V_{max} .



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